molecular formula C15H22O2 B14179315 (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one CAS No. 922523-28-2

(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one

Cat. No.: B14179315
CAS No.: 922523-28-2
M. Wt: 234.33 g/mol
InChI Key: VFWIXFOZQPNLTQ-OLZOCXBDSA-N
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Description

(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is an organic compound with a complex structure that includes a benzyloxy group and two methyl groups attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzyloxy and methyl groups in the desired positions. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of (3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the stereochemistry of the molecule play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-6-(Benzyloxy)-3,5-dimethylhexan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyloxy group, in particular, provides unique reactivity and binding characteristics that are not found in the similar compounds listed above .

Properties

CAS No.

922523-28-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3S,5R)-3,5-dimethyl-6-phenylmethoxyhexan-2-one

InChI

InChI=1S/C15H22O2/c1-12(9-13(2)14(3)16)10-17-11-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3/t12-,13+/m1/s1

InChI Key

VFWIXFOZQPNLTQ-OLZOCXBDSA-N

Isomeric SMILES

C[C@H](C[C@H](C)C(=O)C)COCC1=CC=CC=C1

Canonical SMILES

CC(CC(C)C(=O)C)COCC1=CC=CC=C1

Origin of Product

United States

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